(2-bromophenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
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Overview
Description
(2-bromophenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that features a pyrazole ring, a bromophenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone
- (5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-(1H-pyrrol-1-yl)phenyl)methanone
Uniqueness
What sets (2-bromophenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone apart from similar compounds is its unique combination of functional groups
This compound’s versatility and potential for modification make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H15BrN2O2 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
(2-bromophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H15BrN2O2/c1-12-11-17(22,13-7-3-2-4-8-13)20(19-12)16(21)14-9-5-6-10-15(14)18/h2-10,22H,11H2,1H3 |
InChI Key |
YSTLSNHHEXAWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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